molecular formula C18H19ClN2O3 B238431 N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide

N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide

Cat. No. B238431
M. Wt: 346.8 g/mol
InChI Key: WBGZLXVTVRQMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a chemical compound that belongs to the class of amides. It is also known as fenofibrate, which is a drug used to treat high cholesterol and triglyceride levels in the blood. Fenofibrate is a prodrug that is converted to its active form in the body, and it acts by reducing the production of triglycerides and increasing the production of high-density lipoprotein (HDL) cholesterol.

Mechanism Of Action

N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide acts by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in triglyceride synthesis. This results in a decrease in the production of triglycerides and an increase in the production of HDL cholesterol.

Biochemical And Physiological Effects

N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been found to have several biochemical and physiological effects. It has been found to reduce the levels of triglycerides and LDL cholesterol in the blood and increase the levels of HDL cholesterol. It has also been found to have anti-inflammatory and antioxidant effects. In addition, it has been found to improve insulin sensitivity and reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

The advantages of using N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide in lab experiments include its well-established mechanism of action, its availability as a commercial drug, and its ability to be easily synthesized. However, the limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

For the research on N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide include its potential use in the treatment of other diseases such as non-alcoholic fatty liver disease, atherosclerosis, and metabolic syndrome. It also has potential as a therapeutic agent in the treatment of neurodegenerative disorders such as Parkinson's disease and multiple sclerosis. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the long-term safety and efficacy of the drug. Additionally, the development of new analogs of N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide may lead to the discovery of more potent and selective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide involves the reaction of 2-chlorophenol with acetyl chloride to form 2-chloroacetophenone. The 2-chloroacetophenone is then reacted with 4-aminophenol to form 3-{[(2-chlorophenoxy)acetyl]amino}phenol. The final step involves the reaction of 3-{[(2-chlorophenoxy)acetyl]amino}phenol with isobutyryl chloride to form N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide.

Scientific Research Applications

N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its therapeutic potential in the treatment of various diseases. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential in the treatment of diabetic nephropathy, a complication of diabetes that affects the kidneys. In addition, it has been studied for its potential in the treatment of Alzheimer's disease, a neurodegenerative disorder that affects the brain.

properties

Product Name

N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

N-[3-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C18H19ClN2O3/c1-12(2)18(23)21-14-7-5-6-13(10-14)20-17(22)11-24-16-9-4-3-8-15(16)19/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

WBGZLXVTVRQMDR-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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